Ester de méthyltétrazine-PEG5-NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

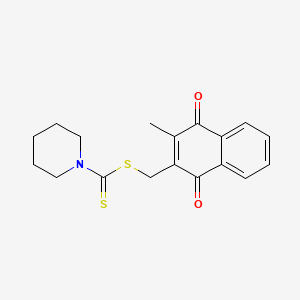

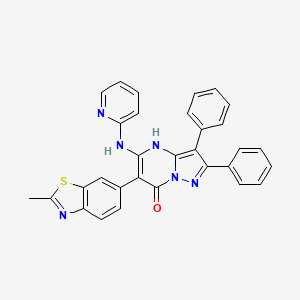

Methyltetrazine-PEG5-NHS ester is a compound that combines the properties of methyltetrazine, polyethylene glycol (PEG5), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugate chemistry, particularly in click chemistry applications, due to its ability to form stable covalent bonds with primary amines .

Applications De Recherche Scientifique

Methyltetrazine-PEG5-NHS ester has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.

Biology: Employed in the modification of proteins, peptides, and oligonucleotides for various biological studies.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

Industry: Applied in the synthesis of advanced materials and bioconjugates for various industrial applications .

Mécanisme D'action

Target of Action

Methyltetrazine-PEG5-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets through a process known as “click chemistry”. The NHS ester group in the compound reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . This reaction enables the compound to bind to the target protein, marking it for degradation .

Biochemical Pathways

The primary biochemical pathway affected by Methyltetrazine-PEG5-NHS ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, the compound can influence various cellular processes that depend on these proteins.

Pharmacokinetics

This property is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution . These characteristics can potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

The action of Methyltetrazine-PEG5-NHS ester can be influenced by environmental factors such as pH. The NHS ester group in the compound reacts with primary amines at neutral or slightly basic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of its environment. Additionally, the compound’s water solubility, conferred by its PEG spacer arm, can influence its dispersion and delivery within biological systems .

Analyse Biochimique

Biochemical Properties

Methyltetrazine-PEG5-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of Methyltetrazine-PEG5-NHS ester on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .

Molecular Mechanism

Methyltetrazine-PEG5-NHS ester exerts its effects at the molecular level. It forms a covalent bond with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Methyltetrazine-PEG5-NHS ester change. The compound remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 . This stability, along with its degradation and long-term effects on cellular function, is observed in in vitro or in vivo studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG5-NHS ester typically involves the reaction of methyltetrazine with PEG5 and NHS ester. The reaction is carried out under neutral or slightly basic pH conditions to ensure the formation of stable covalent bonds. The process involves the activation of the NHS ester, which then reacts with primary amines to form the final product .

Industrial Production Methods: In industrial settings, the production of Methyltetrazine-PEG5-NHS ester follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is usually produced in powder or crystalline form and stored at low temperatures to preserve its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Methyltetrazine-PEG5-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, to form stable covalent bonds .

Common Reagents and Conditions:

Reagents: Primary amines, methyltetrazine, PEG5, NHS ester.

Conditions: Neutral or slightly basic pH, typically at room temperature or slightly elevated temperatures

Major Products: The major product formed from these reactions is a bioconjugate molecule where the methyltetrazine-PEG5-NHS ester is covalently linked to the primary amine-containing molecule .

Comparaison Avec Des Composés Similaires

Methyltetrazine-PEG5-NHS ester is unique due to its combination of methyltetrazine, PEG5, and NHS ester, which provides enhanced solubility, stability, and reactivity. Similar compounds include:

Tetrazine-PEG5-NHS ester: Similar in structure but may have different spacer lengths or functional groups.

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another click chemistry reagent with different reactivity and applications

Methyltetrazine-PEG5-NHS ester stands out due to its specific combination of properties, making it highly versatile and effective in various scientific and industrial applications.

Propriétés

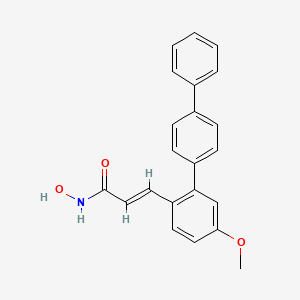

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSUSQWZOPGVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)